Cas no 890642-43-0 (ethyl 2-{2-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}acetate)

ethyl 2-{2-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}acetate Chemical and Physical Properties
Names and Identifiers
-
- UPCMLD0ENAT5852494:001
- VU0607033-1
- ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
- AKOS001356504
- ethyl 2-(2-(1-isopropyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate
- F3243-0748
- AKOS016316534
- 890642-43-0
- CCG-148451
- Z240131724
- ethyl 2-{2-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}acetate
-
- Inchi: 1S/C18H23N3O3/c1-4-24-17(23)11-21-15-8-6-5-7-14(15)19-18(21)13-9-16(22)20(10-13)12(2)3/h5-8,12-13H,4,9-11H2,1-3H3
- InChI Key: JOGUBZTWQBMFRI-UHFFFAOYSA-N
- SMILES: O=C1CC(C2=NC3C=CC=CC=3N2CC(=O)OCC)CN1C(C)C
Computed Properties
- Exact Mass: 329.17394160g/mol
- Monoisotopic Mass: 329.17394160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
- XLogP3: 1.9
ethyl 2-{2-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3243-0748-5μmol |
ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate |
890642-43-0 | 90%+ | 5μmol |
$94.5 | 2023-08-13 | |
Life Chemicals | F3243-0748-20mg |
ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate |
890642-43-0 | 90%+ | 20mg |
$148.5 | 2023-08-13 | |
Life Chemicals | F3243-0748-4mg |
ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate |
890642-43-0 | 90%+ | 4mg |
$99.0 | 2023-08-13 | |
Life Chemicals | F3243-0748-3mg |
ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate |
890642-43-0 | 90%+ | 3mg |
$94.5 | 2023-08-13 | |
Life Chemicals | F3243-0748-30mg |
ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate |
890642-43-0 | 90%+ | 30mg |
$178.5 | 2023-08-13 | |
Life Chemicals | F3243-0748-10μmol |
ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate |
890642-43-0 | 90%+ | 10μmol |
$103.5 | 2023-08-13 | |
Life Chemicals | F3243-0748-2mg |
ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate |
890642-43-0 | 90%+ | 2mg |
$88.5 | 2023-08-13 | |
Life Chemicals | F3243-0748-25mg |
ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate |
890642-43-0 | 90%+ | 25mg |
$163.5 | 2023-08-13 | |
Life Chemicals | F3243-0748-40mg |
ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate |
890642-43-0 | 90%+ | 40mg |
$210.0 | 2023-08-13 | |
Life Chemicals | F3243-0748-2μmol |
ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate |
890642-43-0 | 90%+ | 2μmol |
$85.5 | 2023-08-13 |
ethyl 2-{2-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}acetate Related Literature
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
Additional information on ethyl 2-{2-5-oxo-1-(propan-2-yl)pyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}acetate
Exploring the Potential of Ethyl 2-{2-[5-Oxo-1-(Propan-2-Yl)Pyrrolidin-3-Yl]-1H-1,3-Benzodiazol-1-Yl}Acetate: A Comprehensive Overview
Ethyl 2-{2-[5-Oxo-1-(Propan-2-Yl)Pyrrolidin-3-Yl]-1H-1,3-Benzodiazol-1-Yl}Acetate, with CAS No 890642-43-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate molecular structure, which combines a benzodiazole ring system with a pyrrolidine moiety and an ethyl acetate group. The integration of these functional groups provides a platform for diverse chemical and biological interactions, making it a subject of interest for researchers exploring novel drug candidates and advanced materials.
The molecular structure of this compound is characterized by a benzodiazole core, which is known for its aromatic stability and potential for conjugation. The benzodiazole ring is further substituted with a pyrrolidine group at the 3-position, introducing additional complexity and functionality. The pyrrolidine ring itself is modified with a propan-2-yl substituent at position 1 and an oxo group at position 5, creating a highly functionalized nitrogen-containing heterocycle. This arrangement not only enhances the compound's structural diversity but also opens up possibilities for stereochemical variations and interactions.
Recent studies have highlighted the potential of Ethyl 2-{...}Acetate as a precursor in the synthesis of bioactive molecules. Researchers have reported that this compound can serve as an intermediate in the construction of macrocyclic structures, which are often associated with potent pharmacological activities. For instance, its ability to form hydrogen bonds and engage in π–π interactions makes it an attractive candidate for designing molecules targeting specific biological pathways.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution, cyclization reactions, and esterification. The synthesis pathway typically begins with the preparation of the benzodiazole derivative, followed by the introduction of the pyrrolidine moiety through carefully controlled reaction conditions. Recent advancements in catalytic methods have enabled higher yields and improved stereocontrol in these reactions, making the synthesis more efficient and scalable.
The pharmacological profile of Ethyl 2-{...}Acetate has been explored in several recent studies. Preclinical data suggest that this compound exhibits moderate inhibitory activity against certain kinases, making it a potential lead compound in anticancer drug discovery programs. Additionally, its ability to modulate ion channels has raised interest in its application as a tool compound for studying neuronal signaling pathways.
From an applications perspective, this compound finds utility in both academic research and industrial settings. In academia, it serves as a valuable model system for studying supramolecular chemistry and host-guest interactions due to its ability to form stable complexes with various guest molecules. In industry, its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development pipelines.
In conclusion, Ethyl 2-{...}Acetate (CAS No 890642-43-0) stands out as a versatile organic compound with significant potential across multiple disciplines. Its unique molecular architecture enables diverse chemical transformations and biological interactions, positioning it as an essential building block in modern organic synthesis. As research continues to uncover new applications and optimize synthetic routes, this compound is likely to play an increasingly important role in advancing both scientific understanding and practical innovations.
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